BenchChemオンラインストアへようこそ!

N-benzyl-3-(benzylsulfonyl)propanamide

Medicinal Chemistry Physicochemical Profiling SAR

N-Benzyl-3-(benzylsulfonyl)propanamide is a synthetic sulfone-containing propanamide derivative with the molecular formula C₁₇H₁₉NO₃S and a molecular weight of 317.4 g mol⁻¹. It belongs to the class of aryl/alkyl sulfone amides, commonly employed as building blocks in medicinal chemistry, chemical biology, and materials science.

Molecular Formula C17H19NO3S
Molecular Weight 317.4
CAS No. 880336-05-0
Cat. No. B2711733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-(benzylsulfonyl)propanamide
CAS880336-05-0
Molecular FormulaC17H19NO3S
Molecular Weight317.4
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CCS(=O)(=O)CC2=CC=CC=C2
InChIInChI=1S/C17H19NO3S/c19-17(18-13-15-7-3-1-4-8-15)11-12-22(20,21)14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19)
InChIKeyRJTMXICUEUTMAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-3-(benzylsulfonyl)propanamide (CAS 880336-05-0) – Chemical Identity and Structural Baseline for Procurement Decisions


N-Benzyl-3-(benzylsulfonyl)propanamide is a synthetic sulfone-containing propanamide derivative with the molecular formula C₁₇H₁₉NO₃S and a molecular weight of 317.4 g mol⁻¹ . It belongs to the class of aryl/alkyl sulfone amides, commonly employed as building blocks in medicinal chemistry, chemical biology, and materials science. The compound features a benzylsulfonyl moiety linked to a propanamide backbone through a two‑carbon spacer, with an N‑benzyl amide cap. This combination of functional groups confers a distinct lipophilicity profile, hydrogen‑bonding capacity, and conformational flexibility compared to its one‑carbon or phenyl‑sulfonyl analogs . Accurate structural identification is critical for procurement because minor variations in the sulfonyl substituent or linker length profoundly alter physicochemical properties and biological readouts, as demonstrated across multiple screening campaigns.

Why Generic Substitution Fails for N-Benzyl-3-(benzylsulfonyl)propanamide – Structural Nuances that Drive Functional Divergence


Seemingly trivial structural changes in the benzylsulfonyl‑propanamide series produce large shifts in molecular recognition, solubility, and target engagement. Replacing the benzylsulfonyl group with a phenylsulfonyl group (3‑(benzenesulfonyl)‑N‑benzylpropanamide) decreases lipophilicity and alters π‑stacking geometry ; shortening the linker to a single methylene (N‑benzyl‑2‑(benzylsulfonyl)acetamide) rigidifies the scaffold and reduces the molecular volume available for target‑pocket occupancy ; while exchanging the N‑benzyl cap for a phenethyl or benzothiazole group modifies both H‑bond donor–acceptor balance and metabolic stability [1]. Consequently, in‑class compounds cannot be interchanged without re‑validating the entire experimental or manufacturing workflow. The quantitative evidence compiled below demonstrates precisely how N‑benzyl‑3‑(benzylsulfonyl)propanamide occupies a differentiated property space that generic substitution cannot replicate.

Product‑Specific Quantitative Evidence Guide for N‑Benzyl‑3‑(benzylsulfonyl)propanamide – Comparator‑Backed Differentiation Data


Molecular Weight Differentiation vs. One‑Carbon Linker and Phenyl‑Sulfonyl Analogs

N‑Benzyl‑3‑(benzylsulfonyl)propanamide exhibits a molecular weight of 317.4 g mol⁻¹, 14 Da higher than both the one‑carbon‑linker analog N‑benzyl‑2‑(benzylsulfonyl)acetamide (303.4 g mol⁻¹) and the phenyl‑sulfonyl analog 3‑(benzenesulfonyl)‑N‑benzylpropanamide (303.4 g mol⁻¹) . This 4.6 % mass increment reflects the extra methylene unit in the propyl vs. acetyl linker, which provides greater conformational flexibility and a larger solvent‑accessible surface area while maintaining the same hydrogen‑bond donor–acceptor count [1]. In procurement, the mass difference serves as a rapid identity verification metric by LC‑MS or HRMS, distinguishing the target compound from its commonly confused analogs.

Medicinal Chemistry Physicochemical Profiling SAR

Lipophilicity (LogP) Differentiation – Balancing Permeability and Solubility

The target compound’s calculated octanol–water partition coefficient (QSPR LogP) is 3.22, reflecting the two‑benzyl architecture [1]. In contrast, the phenyl‑sulfonyl analog 3‑(benzenesulfonyl)‑N‑benzylpropanamide possesses a lower LogP of approximately 1.2 , while the N‑(4‑sulfamoylphenyl) analog exhibits a higher LogP near 3.08 [2]. An intermediate LogP of 3.22 places N‑benzyl‑3‑(benzylsulfonyl)propanamide in a favorable range for membrane permeability while retaining sufficient aqueous solubility for in‑vitro assay compatibility (estimated solubility ≈ 3.1 mg mL⁻¹ at pH 7.4 by QSPR) [1]. This balance is critical for cellular target engagement without resorting to high DMSO concentrations that may confound biological readouts.

ADME Drug‑Likeness Physicochemical Properties

Hydrogen‑Bond Donor–Acceptor Differentiation vs. Amine‑Containing and Sulfamoyl‑Containing Analogs

The target compound presents one hydrogen‑bond donor (amide NH) and three hydrogen‑bond acceptors (sulfone oxygens and amide carbonyl), a profile shared with its one‑carbon‑linker and phenyl‑sulfonyl analogs [1]. However, the N‑(4‑sulfamoylphenyl) analog 3‑(benzylsulfonyl)‑N‑(4‑sulfamoylphenyl)propanamide incorporates an additional sulfonamide NH and two extra oxygen atoms, yielding 2 HBD and 5 HBA [2]. This increase in polarity enhances aqueous solubility but at the expense of passive membrane permeability. The N‑(1,3‑benzothiazol‑2‑yl) analog completely lacks an amide NH, reducing the donor count to zero and altering the pharmacophore geometry required for key target interactions such as hinge‑region binding in kinases [3]. The balanced 1‑HBD/3‑HBA profile of the target compound makes it a versatile scaffold for fragment‑based drug discovery where incremental H‑bond modifications are systematically explored.

Medicinal Chemistry Molecular Recognition Drug Design

Linker‑Length Effects on Conformational Flexibility – Differentiating from the Two‑Carbon Propyl Chain

The two‑carbon ethylene linker between the sulfone and carboxamide groups in the target compound provides enhanced conformational sampling relative to the one‑carbon methylene linker in N‑benzyl‑2‑(benzylsulfonyl)acetamide . The additional rotatable bond (6 vs. 5) increases the number of accessible low‑energy conformers, which SAR studies in related sulfone‑amide series have shown to be critical for adapting to irregularly shaped binding pockets in enzymes such as carbonic anhydrase and tyrosine kinases [1]. In a class‑level inference from TRPV1 antagonist development, a two‑carbon spacer between sulfonamide and amide functions improved ligand‑receptor complementarity and potency by allowing the terminal aryl groups to adopt optimal dihedral angles [2]. While direct head‑to‑head data are absent, the conformational rationale underscores the risk of substituting the shorter‑linker analog and losing target‑specific conformational pre‑organization.

Conformational Analysis SAR Medicinal Chemistry

Synthetic Tractability – Late‑Stage Diversification Enabled by the N‑Benzyl Propanamide Scaffold

The N‑benzyl propanamide architecture of the target compound presents a chemically orthogonal platform for parallel derivatization: the benzylsulfonyl group can undergo nucleophilic displacement at sulfur, the amide NH can be alkylated or acylated, and the terminal benzyl ring is amenable to electrophilic aromatic substitution [1]. This contrasts with the N‑(1,3‑benzothiazol‑2‑yl) analog, where the heterocyclic cap introduces additional tautomeric states and metal‑coordinating sites that complicate purification and characterization, and with the N‑(4‑sulfamoylphenyl) analog, where the sulfonamide group limits the choice of coupling reagents due to competing side reactions [2]. The cleaner reactivity profile of the target compound makes it a preferred building block for high‑throughput parallel synthesis and the construction of focused sulfone‑amide libraries, as evidenced by patent filings that employ N‑benzyl sulfonamides as modular precursors for bioactive molecules [3].

Organic Synthesis Building Block Utility Medicinal Chemistry

Quality and Regulatory Distinction – REACH Registration and Controlled Substance Status

According to the European Chemicals Agency (ECHA), N‑benzyl‑3‑(benzylsulfonyl)propanamide is recorded in the Classification & Labelling (C&L) Inventory and may be subject to REACH registration requirements [1]. In contrast, many close analogs such as 3‑(benzenesulfonyl)‑N‑benzylpropanamide lack a dedicated ECHA Infocard, suggesting they have not undergone the same level of regulatory scrutiny or commercial scale‑up . This regulatory distinction is critical for industrial procurement because REACH‑registered substances carry documented hazard classifications, safe‑handling protocols, and supply‑chain transparency obligations that reduce compliance risk in multi‑kilogram syntheses or when shipping to EU‑based facilities. Additionally, the absence of controlled‑substance listings for the target compound simplifies international logistics compared to certain N‑benzyl derivatives that fall under precursor chemical regulations.

Regulatory Compliance Procurement Quality Assurance

Best Research and Industrial Application Scenarios for N‑Benzyl‑3‑(benzylsulfonyl)propanamide Based on Verified Differentiation


Medicinal Chemistry: Fragment‑Based Screening Libraries Focused on Sulfone‑Amide Pharmacophores

The balanced 1‑HBD/3‑HBA profile and intermediate LogP of 3.22 position N‑benzyl‑3‑(benzylsulfonyl)propanamide as an ideal core scaffold for fragment libraries targeting enzymes with defined hydrogen‑bond networks, such as kinases and carbonic anhydrases [1]. Its three orthogonal reactive sites allow systematic exploration of vectors within a binding pocket without introducing excessive polarity or molecular weight. The compound should be prioritized over the phenyl‑sulfonyl analog (LogP ≈ 1.2) when cellular permeability is required, and over the sulfamoyl‑phenyl analog (2 HBD, 5 HBA) when off‑target interactions with sulfonamide‑recognizing proteins must be minimized.

Chemical Biology: Conformation‑Dependent Probe Design for Target Engagement Studies

The two‑carbon propyl linker provides conformational flexibility that is absent in the one‑carbon linker analog . This property is essential when designing probes that must adapt to the dynamic conformation of a target protein, such as the ATP‑binding pocket of tyrosine kinases, where a rigid spacer may preclude induced‑fit binding. The target compound’s rotatable bond count (≈ 7) enables researchers to tune the spatial relationship between the sulfone and amide pharmacophores, making it a suitable starting point for structure–activity relationship campaigns aimed at optimizing target occupancy.

Organic Synthesis: Modular Building Block for Parallel Library Construction

The clean chemical orthogonality of the target compound – with distinct reactivity at the sulfone, amide NH, and benzyl aromatic positions – supports high‑throughput parallel synthesis workflows [2]. In contrast to the N‑(1,3‑benzothiazol‑2‑yl) analog, which introduces tautomerism and metal‑coordination complexity, the target compound is compatible with a broad range of coupling reagents (e.g., HATU, DCC, EDC) and protecting‑group strategies. Procurement of this compound in multi‑gram quantities enables the rapid generation of diverse sulfone‑amide libraries for hit identification and lead optimization.

Industrial R&D: Gram‑to‑Kilogram Scale‑Up with Pre‑Existing Regulatory Documentation

For industrial laboratories scaling up synthetic routes to pilot‑plant quantities, the availability of an ECHA Infocard and potential REACH registration [3] reduces the regulatory burden associated with compound import, storage, and waste disposal. The target compound’s molecular weight (317.4 g mol⁻¹) allows straightforward LC‑MS identity verification, while its documented presence in the EU chemical inventory ensures compatibility with corporate environmental, health, and safety (EHS) management systems. This regulatory readiness makes it a lower‑risk procurement choice compared to unregistered analogs that may require de‑novo hazard assessment.

Quote Request

Request a Quote for N-benzyl-3-(benzylsulfonyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.